molecular formula C15H22N2O3S B273186 1-Acetyl-4-(mesitylsulfonyl)piperazine

1-Acetyl-4-(mesitylsulfonyl)piperazine

Cat. No. B273186
M. Wt: 310.4 g/mol
InChI Key: GDIBYELBNPNETQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-(mesitylsulfonyl)piperazine, also known as AMPP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. AMPP is a piperazine derivative that has been synthesized through a multi-step process and has been shown to have a wide range of properties that make it a valuable tool in scientific research.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-(mesitylsulfonyl)piperazine is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the protein kinase B (PKB) pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. This compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.

Advantages and Limitations for Lab Experiments

1-Acetyl-4-(mesitylsulfonyl)piperazine has a number of advantages and limitations for use in lab experiments. Its unique properties make it a valuable tool for scientific research, but its high cost and limited availability can make it difficult to obtain. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research involving 1-Acetyl-4-(mesitylsulfonyl)piperazine. One area of research could focus on further understanding its mechanism of action, which could lead to the development of new drugs with improved efficacy and fewer side effects. Another area of research could focus on the development of new cancer treatments based on the inhibitory effects of this compound on cancer cell growth. Additionally, research could focus on the development of new pain medications based on the anti-inflammatory and analgesic effects of this compound.

Synthesis Methods

The synthesis of 1-Acetyl-4-(mesitylsulfonyl)piperazine involves a multi-step process that begins with the reaction of mesitylene with chlorosulfonic acid to form mesitylsulfonyl chloride. The mesitylsulfonyl chloride is then reacted with piperazine to form the intermediate product, 1-(mesitylsulfonyl)piperazine. The final step involves the acetylation of the intermediate product with acetic anhydride to form this compound.

Scientific Research Applications

1-Acetyl-4-(mesitylsulfonyl)piperazine has been used in various scientific research applications due to its unique properties. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the development of new pain medications. This compound has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.

properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

1-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C15H22N2O3S/c1-11-9-12(2)15(13(3)10-11)21(19,20)17-7-5-16(6-8-17)14(4)18/h9-10H,5-8H2,1-4H3

InChI Key

GDIBYELBNPNETQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)C)C

Origin of Product

United States

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